N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S2/c1-33(30,31)17-7-8-18-19(11-17)32-21(27-18)28(13-14-4-3-9-26-12-14)20(29)15-5-2-6-16(10-15)22(23,24)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNRJRBDWAXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzothiazole Modifications
N-(6-Bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide ()
- Substituents: Bromo (–Br) at benzothiazole C6; cyano (–CN) at benzamide C3.
- The cyano group (–CN) at C4 instead of –CF₃ at C3 alters electronic distribution and steric bulk.
- Molecular Weight : 449.3 vs. ~455.4 (estimated for target compound).
- Implications : Bromo may facilitate further functionalization (e.g., cross-coupling), while –CN could enhance polarity .
(Z)-N-(3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide ()
- Substituents : Dual methylsulfonyl groups (–SO₂CH₃ at benzothiazole C6 and benzamide C4); methoxyethyl (–OCH₂CH₂OCH₃) at benzothiazole N3.
- Key Differences : The additional –SO₂CH₃ increases hydrophilicity, while methoxyethyl introduces conformational flexibility.
- Molecular Weight : 468.6 vs. ~455.4.
Benzamide and Pyridine Modifications
6-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine ()
- Structure : Lacks the benzamide and trifluoromethyl groups; simpler amine linkage.
- Implications : Lower molecular weight (319.4) may improve bioavailability but limit binding affinity .
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide ()
- Substituents : Thiazole core instead of benzothiazole; dichlorophenyl (–Cl₂) at thiazole C4.
- Key Differences : Thiazole’s smaller ring system reduces π-conjugation. Dichlorophenyl adds steric bulk.
Functional Group Variations in Literature Derivatives
- The target compound’s –CF₃ and pyridine may offer superior kinase selectivity .
- The target compound’s simpler benzamide may favor synthetic accessibility .
Physicochemical Properties
Biological Activity
The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide is a member of the benzothiazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. The compound features:
- Benzothiazole moiety : Known for its role in various biological activities.
- Methylsulfonyl group : Enhances solubility and reactivity.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Trifluoromethyl group : Often associated with increased potency in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| Solubility | High due to methylsulfonyl group |
| Functional Groups | Benzothiazole, Methylsulfonyl, Pyridine, Trifluoromethyl |
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Case Study : A derivative structurally related to our compound showed an IC50 value less than that of doxorubicin against Jurkat cells, indicating potent anticancer activity .
- Mechanism of Action : The interaction with Bcl-2 proteins has been noted, where these compounds can disrupt anti-apoptotic signaling pathways, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties:
- Activity Spectrum : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanism : The presence of the thiazole ring is believed to enhance membrane permeability, leading to bacterial cell death.
Anticonvulsant Activity
Recent studies have indicated potential anticonvulsant effects for certain thiazole derivatives:
- Efficacy : Some compounds demonstrated significant protection against seizure models in animal studies, suggesting a promising avenue for treatment .
- SAR Insights : Modifications in the phenyl ring structure were crucial for enhancing anticonvulsant activity, indicating a need for careful structural optimization.
Table 2: Summary of Biological Activities
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions typical of benzothiazole derivatives. Key steps include:
- Bromination : Introducing bromine at the 6-position of the benzothiazole core under controlled acidic conditions (e.g., HBr/AcOH, 60–80°C) .
- Sulfonylation : Reaction with methylsulfonyl chloride in anhydrous DMF, catalyzed by triethylamine, to install the methylsulfonyl group .
- Coupling Reactions : Amide bond formation between the benzothiazole intermediate and 3-(trifluoromethyl)benzoyl chloride using coupling agents like HATU or EDC in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 522.08) .
- HPLC : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water) .
Q. How is initial bioactivity screening typically conducted for this compound?
- In vitro assays : Antiproliferative activity tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ values reported in µM ranges) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify potential targets .
Advanced Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 48-hour exposure) to eliminate batch variability .
- Off-target profiling : Use of kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro) to isolate functional group contributions .
Q. How can researchers optimize metabolic stability for in vivo studies?
- Liver microsome assays : Incubate with human or murine microsomes (37°C, NADPH cofactor) to identify metabolic hotspots (e.g., methylsulfonyl group oxidation) .
- Prodrug design : Mask labile groups (e.g., esterification of pyridine nitrogen) to enhance half-life .
- LC-MS metabolite identification : Track degradation products and modify substituents to block metabolic pathways .
Q. What computational methods aid in target identification and mechanism elucidation?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR, VEGFR) based on benzothiazole scaffolds .
- Molecular dynamics simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with bioactivity trends .
Methodological Notes
- Synthesis challenges : Competitive sulfonylation at the 2-position of benzothiazole can occur; use excess methylsulfonyl chloride and low temperature (0–5°C) to suppress side reactions .
- Bioassay variability : Pre-treat cells with 1% FBS to minimize serum protein interference in IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
